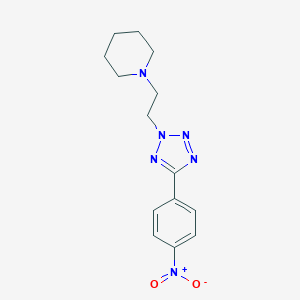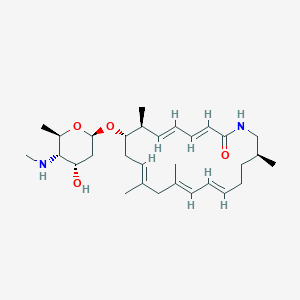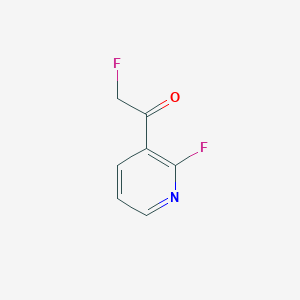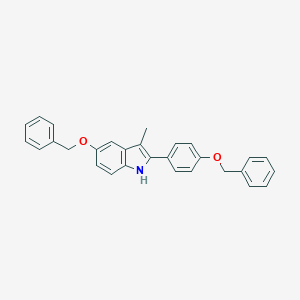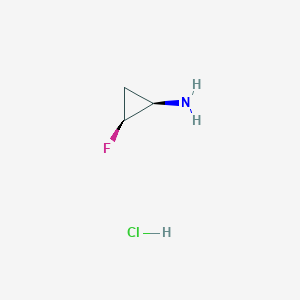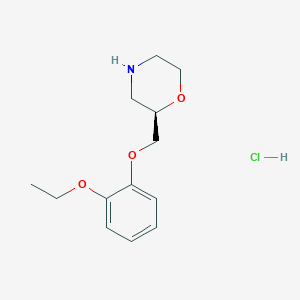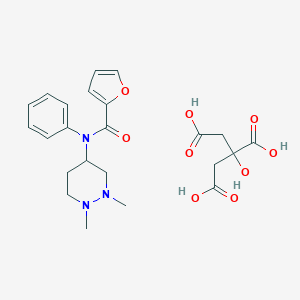
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as HDPF, and its molecular formula is C21H25N3O7.
Mechanism Of Action
The mechanism of action of HDPF is not fully understood; however, it is believed to act through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. HDPF has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties.
Biochemical And Physiological Effects
HDPF has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and leukotrienes. HDPF has also been shown to inhibit the production of reactive oxygen species, which contributes to its antioxidant properties. In addition, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Advantages And Limitations For Lab Experiments
One of the advantages of using HDPF in lab experiments is its availability and low cost. HDPF is also relatively stable and has a long shelf life, making it a convenient compound for use in experiments. However, one of the limitations of using HDPF is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the study of HDPF, including further investigation of its mechanism of action and potential applications in medicine, agriculture, and industry. In medicine, HDPF could be further studied for its potential use in the treatment of various inflammatory diseases, such as arthritis and asthma. In agriculture, HDPF could be further studied for its potential use as a pesticide for the control of fungal and insect pests. In industry, HDPF could be further studied for its potential use as a chelating agent for the removal of heavy metals from wastewater.
Synthesis Methods
There are several methods for synthesizing HDPF, including the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of 2-hydroxy-1,2,3-propanetricarboxylic acid. Another method involves the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of citric acid.
Scientific Research Applications
HDPF has been extensively studied for its potential applications in various scientific fields. In medicine, HDPF has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In industry, HDPF has been used as a chelating agent for the removal of heavy metals from wastewater.
properties
CAS RN |
149997-06-8 |
|---|---|
Product Name |
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate |
Molecular Formula |
C23H29N3O9 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylfuran-2-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21N3O2.C6H8O7/c1-18-11-10-15(13-19(18)2)20(14-7-4-3-5-8-14)17(21)16-9-6-12-22-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-9,12,15H,10-11,13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
IGIXBIAKUXWXLX-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
synonyms |
N-(1,2-dimethyldiazinan-4-yl)-N-phenyl-furan-2-carboxamide, 2-hydroxyp ropane-1,2,3-tricarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





